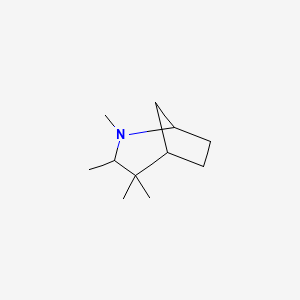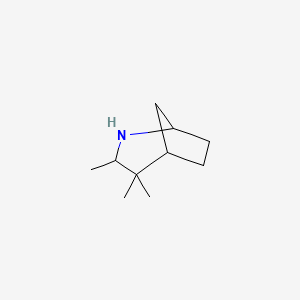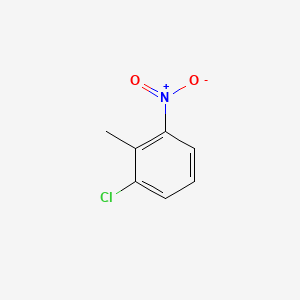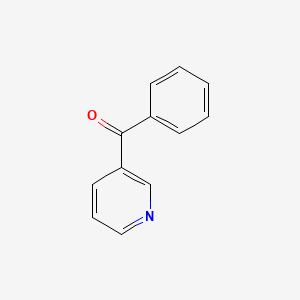
3-Benzoylpyridine
Overview
Description
3-Benzoylpyridine is an organic compound with the molecular formula C₁₂H₉NO. It is characterized by a benzoyl group attached to the third position of a pyridine ring. This compound appears as white to pale yellow crystals and has a melting point of 36-40°C . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Benzoylpyridine involves the reaction of nicotinic acid with thionyl chloride, followed by treatment with anhydrous benzene and aluminum chloride. The reaction mixture is then heated under reflux, and the product is extracted and purified . Another method includes the addition of phenylmagnesium bromide to 3-cyanopyridine or the addition of 3-pyridyllithium to benzonitrile .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to 3-benzylpyridine.
Substitution: Electrophilic substitution reactions can occur on the benzoyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3-Benzylpyridine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Benzoylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzoylpyridine, particularly its oxime derivatives, involves interaction with brain receptors. Studies have shown that these compounds can modulate the activity of glutamate, dopamine, and serotonin receptors, contributing to their anticonvulsant effects . The exact molecular targets and pathways include NMDA receptors, mGluII receptors, and D2 receptors.
Comparison with Similar Compounds
2-Benzoylpyridine: Similar in structure but with the benzoyl group attached to the second position of the pyridine ring.
4-Benzoylpyridine: The benzoyl group is attached to the fourth position of the pyridine ring.
Uniqueness: 3-Benzoylpyridine is unique due to its specific position of the benzoyl group, which influences its chemical reactivity and biological activity. Its derivatives, particularly the oxime forms, have shown superior anticonvulsant activity compared to other benzoylpyridine isomers .
Properties
IUPAC Name |
phenyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMBAPVTUHZCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202591 | |
| Record name | 3-Benzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-19-1 | |
| Record name | Phenyl-3-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzoylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzoylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 3-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BENZOYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1326450X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-benzoylpyridine?
A1: this compound has the molecular formula C12H9NO and a molecular weight of 183.20 g/mol.
Q2: What spectroscopic data are available for this compound?
A: Research has explored various spectroscopic properties of this compound, including:* UV-Vis absorption and phosphorescence spectra: These studies reveal solvent and protonation effects on the electronic transitions of the molecule. [, ]* Time-resolved resonance Raman spectroscopy: This technique provides insights into the photoreactions of this compound in aqueous solutions under different pH conditions. []* Electron spin resonance (ESR) spectroscopy: ESR studies have been used to characterize the radical anions of this compound and its isomers. []* Infrared (IR) spectroscopy: IR data, particularly for metal complexes of this compound, provide information about the coordination mode of the ligand and the nature of the metal-ligand bonds. []
Q3: How does the position of the benzoyl group on the pyridine ring affect the photophysical properties?
A: The position of the benzoyl group significantly influences the photophysical behavior. For instance, 2-benzoylpyridine does not sensitize biacetyl phosphorescence in aqueous solutions, unlike its 3- and 4-substituted isomers. [] This difference highlights the impact of the heteroatom position on the triplet state properties and energy transfer processes.
Q4: Does modifying the pyridine ring of this compound influence its coordination chemistry?
A: Yes, substituents on the pyridine ring can significantly alter the coordination behavior of this compound. For example, the presence of electron-donating groups can enhance the ligand's ability to bind to metal ions. []
Q5: What are the key photochemical reactions of this compound?
A: this compound undergoes photoreduction in the presence of hydrogen donors like alcohols. This process generates a ketyl radical, similar to benzophenone. [] The reaction pathway and product distribution are influenced by the solvent and reaction conditions.
Q6: How does pH affect the photoreactions of this compound in aqueous solutions?
A: The photochemistry of this compound in water is highly sensitive to pH.
Neutral to slightly basic conditions: Primarily yields the 3-phenyl pyridyl ketyl radical via photoreduction. [] * Moderately acidic (pH 3): Protonation of this compound promotes the formation of a short-lived hydration intermediate. []* Highly acidic (pH ≤ 1):* Favors the generation of a this compound dication triplet state, which reacts with water to form the hydration species observed at pH 3. []
Q7: Does this compound exhibit any luminescent properties?
A: Yes, this compound displays luminescence, both as a free ligand and when coordinated to metal centers. [, , ] The nature of the emission (e.g., fluorescence, phosphorescence) and its energy are influenced by factors such as:* Substituents on the pyridine ring.* The identity of the metal ion in metal complexes.* Temperature.* Solvent or crystalline environment.
Q8: Are there any known applications of this compound in material science?
A: this compound and its derivatives have shown potential in developing luminescent materials. [] The tunable emission properties of copper(I) halide complexes incorporating this compound make them promising candidates for applications in areas like light-emitting diodes (LEDs) and sensors.
Q9: Has this compound been investigated for any biological activity?
A: Research on the biological activity of this compound is limited. Studies have primarily focused on its metabolism [] and its use as a starting material for synthesizing potential antiarthritic agents. []
Q10: What is known about the metabolism of this compound in vivo?
A: Studies in rats and dogs show that this compound undergoes rapid metabolism, primarily in the liver. [] The major metabolic pathways include:* N-oxidation* Reduction to 3-(α-hydroxybenzyl)pyridine* Glucuronidation
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



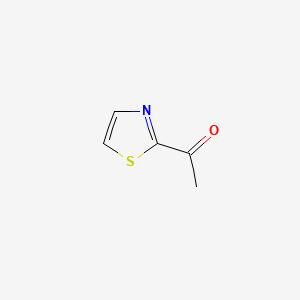
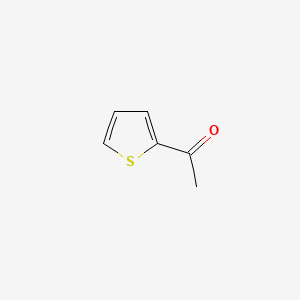



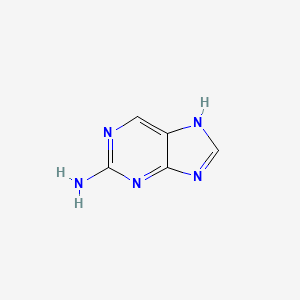
![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)

